- Oxadiazole triazole derivatives as histone deacetylase 6 inhibitor, and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,
Cas no 940911-03-5 (5-ethynylpyridine-2-carbaldehyde)

940911-03-5 structure
Nom du produit:5-ethynylpyridine-2-carbaldehyde
Numéro CAS:940911-03-5
Le MF:C8H5NO
Mégawatts:131.131401777267
MDL:MFCD18256079
CID:1122326
PubChem ID:57416829
5-ethynylpyridine-2-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 5-ethynyl-2-Pyridinecarboxaldehyde
- 5-ethynylpicolinaldehyde
- 5-ethynylpyridine-2-carbaldehyde
- 5-Ethynyl-2-pyridinecarboxaldehyde (ACI)
- AS-35896
- SCHEMBL578235
- MFCD18256079
- AKOS030238399
- F2167-8496
- 940911-03-5
- DB-317683
- SY258188
- 5-ethynyl-2-pyridine carboxaldehyde
- CS-0070247
- DTXSID40726191
- SB12710
-
- MDL: MFCD18256079
- Piscine à noyau: 1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H
- La clé Inchi: KGQQNIMWZHCSCK-UHFFFAOYSA-N
- Sourire: O=CC1C=CC(C#C)=CN=1
Propriétés calculées
- Qualité précise: 131.037114g/mol
- Charge de surface: 0
- XLogP3: 0.9
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Nombre de liaisons rotatives: 2
- Masse isotopique unique: 131.037114g/mol
- Masse isotopique unique: 131.037114g/mol
- Surface topologique des pôles: 30Ų
- Comptage des atomes lourds: 10
- Complexité: 167
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Couleur / forme: Pale-yellow to Yellow-brown Solid
5-ethynylpyridine-2-carbaldehyde Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Conditions de stockage:2-8 °C
5-ethynylpyridine-2-carbaldehyde PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07992-500MG |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95% | 500MG |
¥ 1,973.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07992-10G |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95% | 10g |
¥ 14,784.00 | 2023-03-30 | |
abcr | AB306426-250 mg |
5-Ethynylpicolinaldehyde, 95%; . |
940911-03-5 | 95% | 250 mg |
€297.00 | 2023-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140887-100mg |
5-Ethynylpyridine-2-carbaldehyde |
940911-03-5 | 98% | 100mg |
¥916.00 | 2024-04-24 | |
Life Chemicals | F2167-8496-10g |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95%+ | 10g |
$1620.0 | 2023-09-06 | |
AstaTech | 51748-0.25/G |
5-ETHYNYLPICOLINALDEHYDE |
940911-03-5 | 95% | 0.25g |
$221 | 2023-09-17 | |
AstaTech | 51748-1/G |
5-ETHYNYLPICOLINALDEHYDE |
940911-03-5 | 95% | 1g |
$598 | 2023-09-17 | |
Life Chemicals | F2167-8496-0.5g |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95%+ | 0.5g |
$225.0 | 2023-09-06 | |
eNovation Chemicals LLC | D961268-250mg |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 98% | 250mg |
$205 | 2024-06-06 | |
Life Chemicals | F2167-8496-1g |
5-ethynylpyridine-2-carbaldehyde |
940911-03-5 | 95%+ | 1g |
$349.0 | 2023-09-06 |
5-ethynylpyridine-2-carbaldehyde Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Référence
- 2-Arylbenzofuran-7-formamide compound, preparation method and medical application, China, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Référence
- A heterometallic macrocycle as a redox-controlled molecular hingeDalton Transactions, 2015, 44(5), 2252-2258,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
Référence
- The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as Orally Bioavailable Antitumor AgentsJournal of Medicinal Chemistry, 2015, 58(1), 130-146,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Référence
- Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
Référence
- Magnetic Interactions in Supramolecular N-O···H-CC- Type Hydrogen-Bonded Nitronylnitroxide Radical ChainsJournal of Physical Chemistry B, 2007, 111(17), 4327-4334,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
Référence
- Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Référence
- Preparation of hydroxamic acid derivatives as gram-negative antibacterial agents, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 15 min, rt
Référence
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphateEuropean Journal of Chemistry, 2018, 9(4), 317-321,
Synthetic Routes 10
Conditions de réaction
Référence
- Guest encapsulation and coronene-C60 exchange in supramolecular zinc porphyrin tweezers, grids and prismsOrganic & Biomolecular Chemistry, 2013, 11(19), 3108-3115,
5-ethynylpyridine-2-carbaldehyde Raw materials
- 2-Pyridinecarboxaldehyde, 5-[(trimethylsilyl)ethynyl]-
- ethynyltrimethylsilane
- 5-Bromopyridine-2-carbaldehyde
5-ethynylpyridine-2-carbaldehyde Preparation Products
5-ethynylpyridine-2-carbaldehyde Littérature connexe
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
940911-03-5 (5-ethynylpyridine-2-carbaldehyde) Produits connexes
- 499-83-2(Pyridine-2,6-dicarboxylic acid)
- 108-75-8(2,4,6-Trimethylpyridine)
- 104-90-5(5-Ethyl-2-methylpyridine)
- 89-00-9(Quinolinic acid)
- 91-02-1(2-benzoylpyridine)
- 98-98-6(Picolinic acid)
- 108-47-4(2,4-Lutidine)
- 499-80-9(2,4-PDCA)
- 108-48-5(Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)])
- 140-76-1(5-ethenyl-2-methylpyridine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:940911-03-5)5-ethynylpyridine-2-carbaldehyde

Pureté:99%/99%/99%
Quantité:250mg/1g/5g
Prix ($):161.0/403.0/1119.0